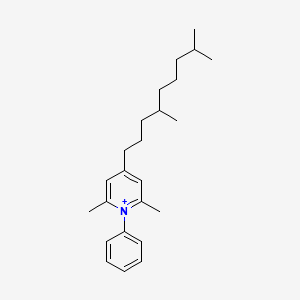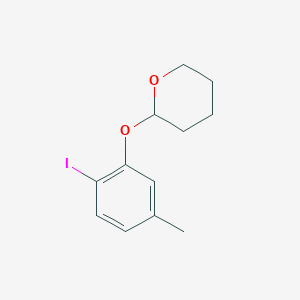
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide is a chemical compound that belongs to the class of telluronium salts These compounds are characterized by the presence of a tellurium atom bonded to organic groups and a halide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of telluronium, bis(2-methylpropyl)-2-propenyl-, bromide typically involves the reaction of tellurium compounds with organic halides. One common method is the reaction of tellurium tetrachloride with 2-methylpropyl and 2-propenyl halides in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired telluronium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to lower oxidation states or to elemental tellurium.
Substitution: The bromide ion can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction can produce elemental tellurium. Substitution reactions result in the formation of new telluronium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of telluronium, bis(2-methylpropyl)-2-propenyl-, bromide involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Telluronium, bis(2-methylpropyl)-2-propenyl-, chloride
- Telluronium, bis(2-methylpropyl)-2-propenyl-, iodide
- Telluronium, bis(2-methylpropyl)-2-propenyl-, fluoride
Uniqueness
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide is unique due to its specific combination of organic groups and the bromide ion. This combination imparts distinct chemical properties, such as reactivity and stability, which may differ from other telluronium salts with different halide ions. The bromide ion also influences the solubility and reactivity of the compound in various solvents and reaction conditions.
Eigenschaften
CAS-Nummer |
132356-17-3 |
|---|---|
Molekularformel |
C11H23BrTe |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
bis(2-methylpropyl)-prop-2-enyltellanium;bromide |
InChI |
InChI=1S/C11H23Te.BrH/c1-6-7-12(8-10(2)3)9-11(4)5;/h6,10-11H,1,7-9H2,2-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VVCMIDRQJCMYAW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C[Te+](CC=C)CC(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
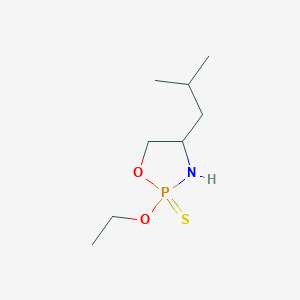
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
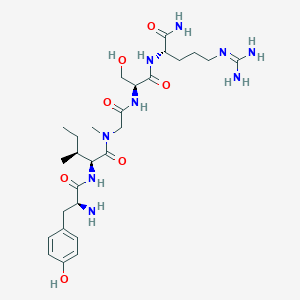
methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
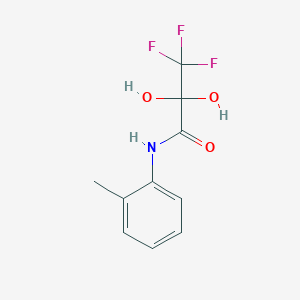
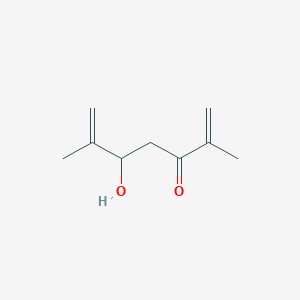
![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
